![molecular formula C6H7N3O2 B3186936 Methyl 5-aminopyrimidine-4-carboxylate CAS No. 1352201-49-0](/img/structure/B3186936.png)
Methyl 5-aminopyrimidine-4-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One optimized method starts from 2-fluoro-4-methylpyridine and proceeds through a series of reactions to yield the desired product . Additionally, a recent study describes the synthesis of novel triazole-pyrimidine hybrids, including derivatives of Methyl 5-aminopyrimidine-4-carboxylate. These hybrids exhibit promising neuroprotective and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of Methyl 5-aminopyrimidine-4-carboxylate consists of a pyrimidine ring with a methyl group at position 5 and a carboxylate group at position 4. The compound’s 3D arrangement can be visualized using tools like ChemSpider .
Physical And Chemical Properties Analysis
Mechanism of Action
While specific mechanisms of action for this compound are not widely documented, its potential applications in neuroprotection and anti-inflammatory responses have been explored. It may inhibit key inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB .
Safety and Hazards
properties
CAS RN |
1352201-49-0 |
---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl 5-aminopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,7H2,1H3 |
InChI Key |
CKTZNJOETBPUII-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=NC=C1N |
Canonical SMILES |
COC(=O)C1=NC=NC=C1N |
Origin of Product |
United States |
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